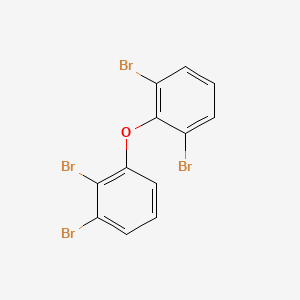
2,2',3,6'-四溴二苯醚
描述
2,2’,3,6’-Tetrabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE), an organobromine compound used as a flame retardant in consumer products . It is also known as an environmental pollutant .
Molecular Structure Analysis
The molecular formula of 2,2’,3,6’-Tetrabromodiphenyl ether is C12H6Br4O . It consists of two aromatic rings connected by an ether linkage, with four bromine atoms attached to the carbon atoms .Physical And Chemical Properties Analysis
The average mass of 2,2’,3,6’-Tetrabromodiphenyl ether is 485.791 Da . More detailed physical and chemical properties were not found in the search results.科学研究应用
Debromination by Zero-Valent Zinc with Ascorbic Acid
A new technique of zero-valent zinc coupled with ascorbic acid (ZVZ/AA) was developed and applied to debrominate the 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47), which achieved high conversion and rapid debromination of BDE-47 to less- or non-toxic forms .
Ligand Directed Debromination Mediated by Nickel
A catalytic system based on metallic Ni (formed in situ on carbon nitride) accomplished the complete debromination of BDE47 under visible irradiation with triethylamine as the activity directing agent and electron/proton donor .
MicroRNA Research
The compound has been used in research to study the fold changes and predicted target gene amounts of differentially expressed miRNAs under BDE47 treatments .
Toxic Effects Research
Research has been conducted into the toxic effects of the compound, particularly in relation to gene recombination in mammalian cells .
RNA Sequencing
High-throughput RNA sequencing has been used to reveal the effects of the compound, with functional enrichment analysis based on different gene expression patterns .
安全和危害
PBDEs, including 2,2’,3,6’-Tetrabromodiphenyl ether, are regarded as environmental pollutants and have been linked to various health issues, including neurobehavioral and developmental disorders, reproductive health issues, and alterations of thyroid function . They are also known to bioaccumulate, making them more dangerous .
未来方向
The future directions for research on 2,2’,3,6’-Tetrabromodiphenyl ether could include further investigation into its synthesis, degradation, and effects on human health and the environment. In particular, understanding its mechanism of action could lead to the development of strategies to mitigate its impact .
作用机制
Target of Action
2,2’,3,6’-Tetrabromodiphenyl ether primarily targets the enzymes involved in its degradation. For instance, the fungus Phanerochaete chrysosporium can effectively degrade 2,2’,3,6’-Tetrabromodiphenyl ether, and its extracellular enzyme plays an important role in the process of decomposition .
Mode of Action
The interaction of 2,2’,3,6’-Tetrabromodiphenyl ether with its targets results in its degradation. The compound undergoes a process called debromination, which is facilitated by the enzymes of the target organism . This process involves the removal of bromine atoms from the compound, leading to its breakdown .
Biochemical Pathways
The primary biochemical pathway affected by 2,2’,3,6’-Tetrabromodiphenyl ether is its own degradation pathway. The compound undergoes stepwise degradation to generate the final diphenyl ether product . The degradation of 2,2’,3,6’-Tetrabromodiphenyl ether also involves the formation of mono-hydroxylated polybrominated diphenyl ethers and bromophenols .
Pharmacokinetics
It is known that the compound is persistent in the environment, suggesting that it may have low bioavailability due to its resistance to degradation .
Result of Action
The primary result of the action of 2,2’,3,6’-Tetrabromodiphenyl ether is its degradation into less complex compounds. This degradation process is facilitated by the enzymes of the target organism and results in the formation of mono-hydroxylated polybrominated diphenyl ethers and bromophenols .
Action Environment
The action of 2,2’,3,6’-Tetrabromodiphenyl ether is influenced by environmental factors. For instance, the presence of heavy metals in the environment can inhibit the enzymatic activity involved in the degradation of 2,2’,3,6’-Tetrabromodiphenyl ether, thereby reducing its degradation efficiency . Furthermore, the compound is persistent in the environment, which means it can remain in the environment for a long time without degrading .
属性
IUPAC Name |
1,2-dibromo-3-(2,6-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-3-2-6-10(11(7)16)17-12-8(14)4-1-5-9(12)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUUKJRFSKCMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879872 | |
| Record name | BDE-46 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,6'-Tetrabromodiphenyl ether | |
CAS RN |
446254-22-4 | |
| Record name | 2,2',3,6'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-46 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,6'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H17Z96NRJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



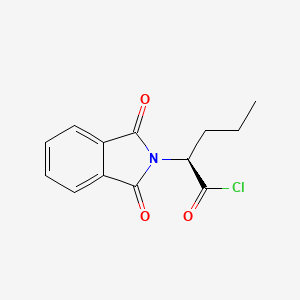

![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)


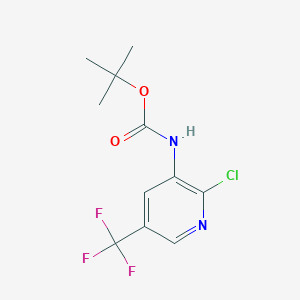
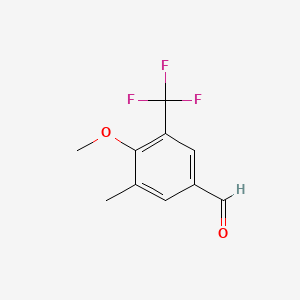

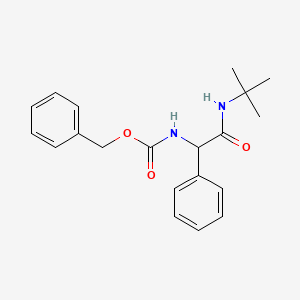
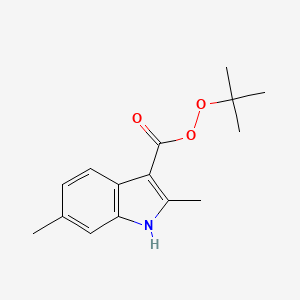
![C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B1457896.png)
![2-[2-(2-Chlorophenyl)phenyl]propan-2-OL](/img/structure/B1457897.png)

![4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid](/img/structure/B1457900.png)